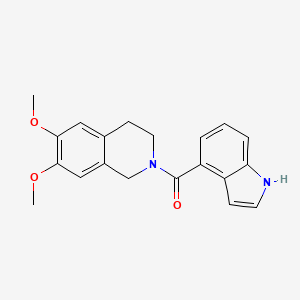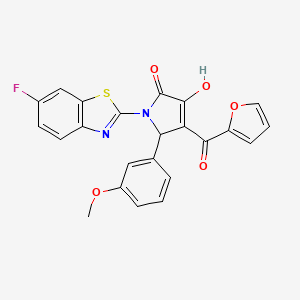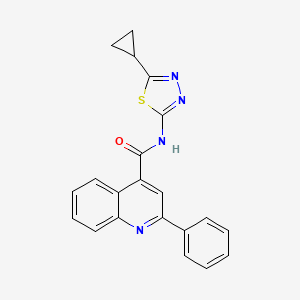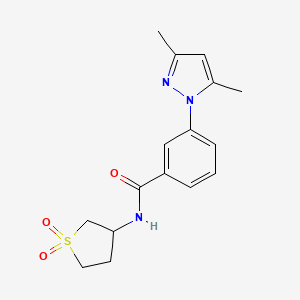![molecular formula C21H25N5O B12159737 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1H-ピロール-1-イル)シクロヘキシル]-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドは、ピロールとトリアゾール部分の両方を含む複雑な有機化合物です。
合成方法
合成ルートと反応条件
2-[1-(1H-ピロール-1-イル)シクロヘキシル]-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドの合成は、通常、複数のステップを必要とします。一般的なアプローチの1つは、シクロヘキシルアミン誘導体から開始し、ピロールとトリアゾール基を導入する一連の反応を行うことです。反応条件は、多くの場合、触媒、溶媒、および特定の温度制御を使用して、目的の生成物を高い収率と純度で得ることを必要とします。
工業的生産方法
この化合物の工業的生産は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成を伴う場合があります。これには、連続フローリアクター、自動合成プラットフォーム、および化合物が必要な仕様を満たすために、高度な精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions to introduce the pyrrole and triazole groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
反応の種類
2-[1-(1H-ピロール-1-イル)シクロヘキシル]-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応の条件は、通常、制御された温度、特定の溶媒、および場合によっては、反応を完了まで促進するために触媒を必要とします。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体をもたらす可能性があり、一方、還元はアミンまたはアルコール誘導体を生成する可能性があります。
科学研究への応用
2-[1-(1H-ピロール-1-イル)シクロヘキシル]-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドは、いくつかの科学研究への応用を持っています。
化学: これは、より複雑な分子の合成のための構成要素として使用されます。
生物学: この化合物は、酵素阻害とタンパク質相互作用を含む研究に使用できます。
医学: 抗菌剤または抗癌剤としての治療の可能性があります。
産業: この化合物は、導電率や蛍光などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
2-[1-(1H-ピロール-1-イル)シクロヘキシル]-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があり、そこで化合物はそれらの活性を阻害または調節することができます。関与する経路は、通常、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
1-(1H-ピロール-2-イル)エタノン: 異なる官能基を持つ、より単純なピロール誘導体。
4,6-ジフェニル-2-(1H-ピロール-1-イル)ニコチノニトリル: 類似のピロール部分を持つが、全体的な構造が異なる化合物。
独自性
2-[1-(1H-ピロール-1-イル)シクロヘキシル]-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミドは、特定の化学的および生物学的特性を付与する、ピロールとトリアゾール基の組み合わせにより、ユニークです。この独自性は、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: A simpler pyrrole derivative with different functional groups.
4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile: A compound with a similar pyrrole moiety but different overall structure.
Uniqueness
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its combination of pyrrole and triazole groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H25N5O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
2-(1-pyrrol-1-ylcyclohexyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O/c27-20(14-21(10-2-1-3-11-21)25-12-4-5-13-25)24-19-8-6-18(7-9-19)15-26-17-22-16-23-26/h4-9,12-13,16-17H,1-3,10-11,14-15H2,(H,24,27) |
InChIキー |
NCSAPYGZEYBQQR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)


![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)


![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
